Carmine

Vue d'ensemble

Description

La cochenille est un colorant naturel dérivé des corps séchés des femelles de l'insecte cochenille, plus précisément de l'espèce Dactylopius coccus. Ces insectes sont originaires des régions tropicales et subtropicales des Amériques et vivent sur les cactus, notamment le cactus de figue de Barbarie. Le principal composant du colorant cochenille est l'acide carminique, qui représente environ 17 à 24 % du poids de l'insecte séché . La cochenille est utilisée depuis des siècles pour produire des colorants rouge vif, écarlate et violet pour les textiles, les cosmétiques et les produits alimentaires .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La méthode traditionnelle de préparation du colorant cochenille consiste à récolter les insectes sur les cactus, à les sécher, puis à extraire l'acide carminique. Le processus d'extraction implique généralement de broyer les insectes séchés et de les traiter avec une solution alcaline pour purifier l'acide carminique .

Méthodes de Production Industrielle : Dans la production industrielle moderne, les insectes cochenilles sont cultivés sur des cactus dans des environnements contrôlés. Les insectes sont récoltés, séchés et traités pour extraire l'acide carminique. Cet extrait est ensuite mélangé à des sels d'aluminium ou de calcium pour produire le colorant carmin . Des avancées récentes incluent des tentatives de production d'acide carminique par génie génétique dans des microbes, ce qui pourrait offrir une méthode de production plus durable et évolutive .

Analyse Des Réactions Chimiques

Types de Réactions : La cochenille, principalement composée d'acide carminique, subit diverses réactions chimiques, notamment :

Oxydation : L'acide carminique peut être oxydé pour produire différentes nuances de rouge et de violet.

Réduction : Les réactions de réduction peuvent modifier l'intensité et la stabilité de la couleur du colorant.

Réactifs et Conditions Courants :

Agents oxydants : Peroxyde d'hydrogène et permanganate de potassium.

Agents réducteurs : Borohydrure de sodium.

Agents complexants : Sulfate d'aluminium et chlorure d'étain.

Principaux Produits :

Carmin : Produit en mélangeant de l'acide carminique avec des sels d'aluminium ou de calcium.

4. Applications de la Recherche Scientifique

La cochenille a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme indicateur de pH et dans l'étude des réactions de complexation des métaux.

Biologie : Employé en histologie pour la coloration des tissus en raison de sa forte affinité pour les protéines.

Médecine : Étudié pour ses propriétés antioxydantes et antimicrobiennes potentielles.

Industrie : Largement utilisé comme colorant naturel dans l'alimentation, les cosmétiques et les textiles.

5. Mécanisme d'Action

Le principal composant actif de la cochenille, l'acide carminique, exerce ses effets grâce à sa capacité à former des complexes stables avec les ions métalliques. Cette complexation améliore la stabilité et l'intensité de la couleur du colorant. Les cibles moléculaires comprennent les protéines et autres biomolécules qui interagissent avec l'acide carminique, ce qui explique son utilisation généralisée dans les applications de coloration et de teinture .

Applications De Recherche Scientifique

Cochineal has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in the study of metal complexation reactions.

Biology: Employed in histology for staining tissues due to its strong affinity for proteins.

Medicine: Investigated for its potential antioxidant and antimicrobial properties.

Industry: Widely used as a natural colorant in food, cosmetics, and textiles.

Mécanisme D'action

The primary active component of cochineal, carminic acid, exerts its effects through its ability to form stable complexes with metal ions. This complexation enhances the dye’s color stability and intensity. The molecular targets include proteins and other biomolecules that interact with carminic acid, leading to its widespread use in staining and dyeing applications .

Comparaison Avec Des Composés Similaires

La cochenille est unique parmi les colorants naturels en raison de sa forte teneur en acide carminique et de sa capacité à produire une large gamme de teintes rouges et violettes. Des composés similaires comprennent :

Kermès : Un autre colorant dérivé d'insectes, mais avec une couleur rouge plus faible.

Garance : Un colorant d'origine végétale qui produit des teintes rouges mais qui manque de l'intensité et de la stabilité de la cochenille.

La singularité de la cochenille réside dans sa couleur vibrante, sa stabilité et son origine naturelle, ce qui en fait un choix privilégié pour diverses applications malgré la disponibilité d'alternatives synthétiques.

Activité Biologique

Carmine, a vibrant red pigment derived from the cochineal insect (Dactylopius coccus), is primarily composed of carminic acid. It has been widely used in food, cosmetics, and pharmaceuticals due to its intense color and perceived safety. However, its biological activity has been the subject of various studies, focusing on its toxicity, mutagenicity, and potential health effects.

Chemical Composition and Properties

This compound's chemical formula is with a molecular weight of approximately 492.4 g/mol. It is known for its stability under acidic conditions and is soluble in water, which makes it suitable for various applications in food and cosmetics .

Acute and Chronic Toxicity

Several studies have assessed the toxicity of this compound through different administration routes:

- Acute Toxicity : In one study, mice were administered lithium this compound via intraperitoneal injection. The results indicated a significant increase in embryotoxicity with resorption rates of 20% compared to 2% in control groups .

- Chronic Toxicity : Long-term studies involving rats showed no adverse effects on body weight or pregnancy rates when administered this compound at varying doses (0, 200, 500, or 1000 mg/kg) during gestation . Notably, the highest dose group exhibited an increase in implantation sites but no teratogenic effects were observed.

Mutagenicity

This compound has been evaluated for mutagenic potential using various assays:

- Bacterial Assays : Studies demonstrated that carminic acid was not mutagenic in the Ames test (Salmonella typhimurium) nor did it show DNA-damaging ability in the Bacillus subtilis rec-assay . These findings suggest that this compound does not pose a significant genetic risk under tested conditions.

Sensitization and Allergic Reactions

This compound has been associated with allergic reactions in sensitive individuals. A notable case involved three subjects who exhibited positive patch test results after using lip salve containing this compound. Symptoms were attributed to this compound rather than other ingredients . This highlights the need for caution regarding its use in cosmetics, particularly for individuals with sensitivities.

Case Study: Teratogenicity in Mice

A series of experiments conducted on pregnant mice revealed that lithium this compound injections on specific gestational days resulted in significant teratogenic effects. The study found that injections on days 6 to 8 led to higher malformation rates compared to controls, emphasizing critical windows during embryonic development when exposure could lead to adverse outcomes .

Long-Term Exposure Studies

In a long-term study involving rats fed diets containing this compound over 90 days, no significant changes were noted in hematological parameters or organ weights. However, some dose-related accumulation of color was observed in tissues at higher doses . This indicates that while this compound may not exert overt toxic effects at lower doses, chronic exposure could lead to bioaccumulation.

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

| Parameter | Findings |

|---|---|

| Acute Toxicity | Increased embryotoxicity at high doses |

| Chronic Toxicity | No significant adverse effects at lower doses |

| Mutagenicity | Not mutagenic in standard assays |

| Allergic Reactions | Positive reactions reported in sensitive individuals |

| Teratogenic Effects | Significant malformations observed with specific exposures |

Propriétés

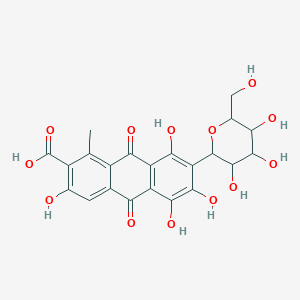

IUPAC Name |

3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQLVPJVXFOQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859613 | |

| Record name | 7-Hexopyranosyl-9,10-dihydro-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-2-anthracenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red crystals in methanol; bright red powder; deep red color in water; [HSDB], Red powder; [TCI America MSDS] Silver-grey dried insects; [Merck Eurolab MSDS], Solid | |

| Record name | Carmine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1870 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cochineal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carmine red | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.3 mg/mL at 25 °C | |

| Record name | Carmine red | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1260-17-9, 1343-78-8, 1219145-87-5, 1390-65-4 | |

| Record name | Carmine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cochineal (dye) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Hexopyranosyl-9,10-dihydro-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-2-anthracenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carmine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cochineal (dye) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carmine red | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136 °C | |

| Record name | Carmine red | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.